![molecular formula C21H18FNO3 B1660570 Carbamidsäure, [3-Fluor-4-(phenylmethoxy)phenyl]-, Phenylmethylester CAS No. 790703-40-1](/img/structure/B1660570.png)

Carbamidsäure, [3-Fluor-4-(phenylmethoxy)phenyl]-, Phenylmethylester

Übersicht

Beschreibung

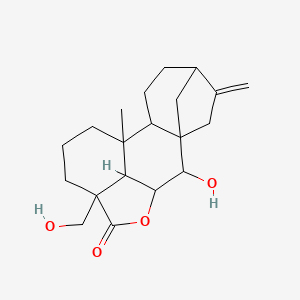

“Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester” is a chemical compound used for research and development . It is not intended for human or veterinary use. The compound has a molecular formula of C21H18FNO3 and a molecular weight of 351.4.

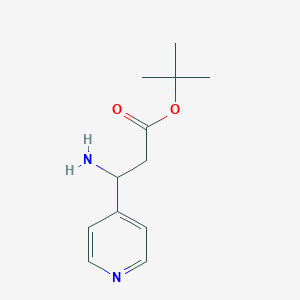

Molecular Structure Analysis

The molecular structure of “Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester” consists of a carbamic acid moiety attached to a phenylmethyl ester group . The molecular formula is C21H18FNO3.Wirkmechanismus

Target of Action

It is known that carbamates are often used as protecting groups for amines in organic synthesis . They can be installed and removed under relatively mild conditions .

Mode of Action

It is known that carbamates, such as this compound, can form stable complexes with their targets, which can then be selectively deprotected under specific conditions .

Biochemical Pathways

Carbamates are known to play a crucial role in the synthesis of peptides , which are involved in various biological processes.

Pharmacokinetics

The molecular weight of the compound is 35137 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that carbamates, such as this compound, are used in the synthesis of various bioactive compounds .

Action Environment

It is known that the stability and reactivity of carbamates can be influenced by factors such as ph and temperature .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester in lab experiments is its potential therapeutic effects. It can be used to study the mechanisms of tumor growth and inflammation, as well as to develop new therapies for cancer and other diseases. However, one limitation of using carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is its potential toxicity. It may have adverse effects on normal cells, which could limit its clinical use.

Zukünftige Richtungen

There are several future directions for research on carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester. One direction is to further investigate its mechanism of action and its effects on tumor growth and inflammation. Another direction is to develop new derivatives of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester that may have improved therapeutic properties. Additionally, research could focus on developing new methods for delivering carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester to target tissues, such as nanoparticles or liposomes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester in humans.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung Anticholinesterase und entzündungshemmende Mittel

Die Struktur von Benzyl-N-(3-Fluor-4-phenylmethoxyphenyl)carbamate legt eine potenzielle Verwendung in der pharmazeutischen Forschung nahe. Ähnliche fluorierte Benzylcarbamate wurden als Mittel mit erwarteter Anticholinesterase- und entzündungshemmender Aktivität entwickelt. Diese Eigenschaften könnten die Verbindung zu einem Kandidaten für die Entwicklung neuer Medikamente machen, die auf neurologische Erkrankungen wie Alzheimer oder Entzündungen abzielen .

Chemische Synthesezwischenprodukt für die Antibiotikaproduktion

Diese Verbindung kann als Zwischenprodukt bei der Synthese von Antibiotika dienen. So wurden beispielsweise verwandte Verbindungen bei der Synthese von Linezolid verwendet, einem Antibiotikum, das gegen grampositive Bakterien wirksam ist, die gegenüber anderen Antibiotika resistent sind. Der Prozess beinhaltet eine Reaktion, bei der eine Oxazolidon-Gruppierung gebildet wird, die für die Aktivität des Antibiotikums entscheidend ist .

Eigenschaften

IUPAC Name |

benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REALRLKSNZHPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727842 | |

| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790703-40-1 | |

| Record name | Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B1660488.png)

![Methyl 4-hydroxy-3-[(trifluoroacetyl)amino]benzoate](/img/structure/B1660494.png)

![5-Butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1660502.png)

![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)

![2-[2-(4-Benzylpiperazin-1-yl)ethyl]guanidine](/img/structure/B1660507.png)

![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)